molecular formula C20H22N5NaO6S B1262194 sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1262194
M. Wt: 483.5 g/mol
InChI Key: UVOCNBWUHNCKJM-HQRJOPSPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Azlocillin Sodium is the sodium salt form of azlocillin, a semisynthetic, extended spectrum acylampicillin with antibacterial activity. Azlocillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This prevents proper bacterial cell wall synthesis, thereby results in the weakening of the bacterial cell wall and eventually leading to cell lysis.

Scientific Research Applications

Research Applications in Food Safety and Drug Development

Food Safety and Carcinogenic Potentials : Research on compounds such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and other heterocyclic amines (HAs) formed during the cooking process of protein-rich foods highlights the importance of understanding the formation, presence, and impact of such compounds in our diet. Studies have delved into the mechanisms behind the formation of these compounds and their potential carcinogenic effects, contributing to broader efforts in assessing food safety and developing guidelines for cooking and processing food to minimize health risks (Stavric, 1994).

Pharmacological Studies and Therapeutic Applications : The pharmacological properties of various compounds, including their applications in treating conditions such as narcolepsy or alcohol withdrawal syndrome, represent another area of active research. For instance, sodium oxybate (GHB) has been explored for its effectiveness in treating narcolepsy, emphasizing the drug's impact on sleep architecture and daytime sleepiness. Additionally, its use in managing alcohol withdrawal syndrome and maintaining abstinence in alcoholics showcases the therapeutic potential of such compounds (Busardò et al., 2015).

Investigation into Mutagenic and Carcinogenic Activities : The mutagenic and carcinogenic activities of certain amines present in cooked meats have been extensively studied to understand their impact on human health. This research is crucial for developing dietary guidelines and food processing techniques that can reduce exposure to potentially harmful compounds (Bulushi et al., 2009).

properties

Product Name

sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C20H22N5NaO6S

Molecular Weight

483.5 g/mol

IUPAC Name

sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1/t11?,12-,13?,16?;/m1./s1

InChI Key

UVOCNBWUHNCKJM-HQRJOPSPSA-M

Isomeric SMILES

CC1(C(N2C(S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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